1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethynyl group, and a carboxylic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the ethynyl group: The ethynyl group is introduced through a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid involves the reactivity of its functional groups:
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonyl)-pyrrolidine-2-carboxylic acid: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
5-Ethynylpyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine: Lacks the carboxylic acid group, limiting its applications in esterification and amidation reactions.
The presence of the Boc protecting group, ethynyl group, and carboxylic acid group in this compound makes it a unique and versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-5-8-6-7-9(10(14)15)13(8)11(16)17-12(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,14,15) |
InChI Key |
RNMXLCQSOUOFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C#C |
Origin of Product |
United States |
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